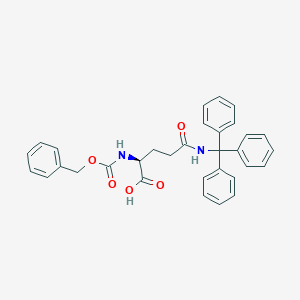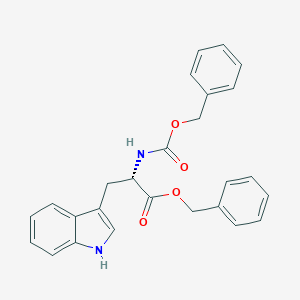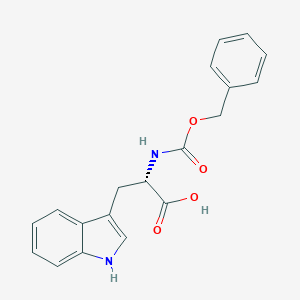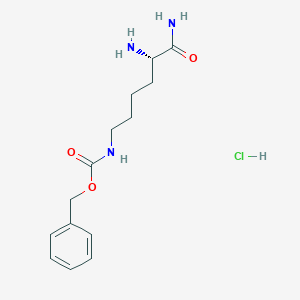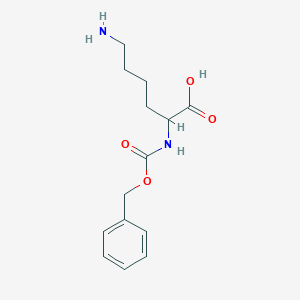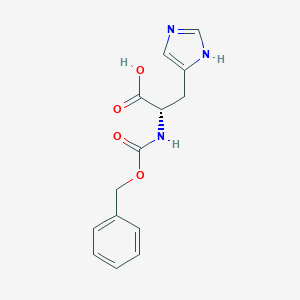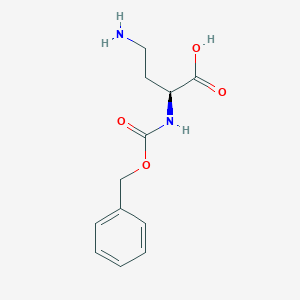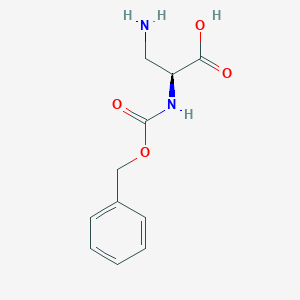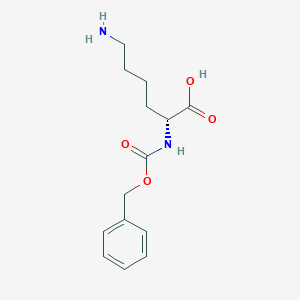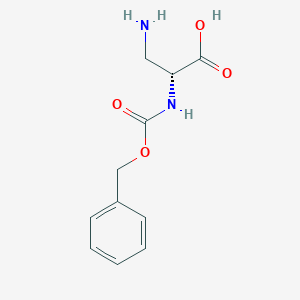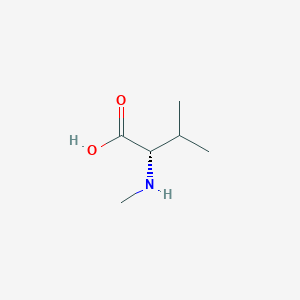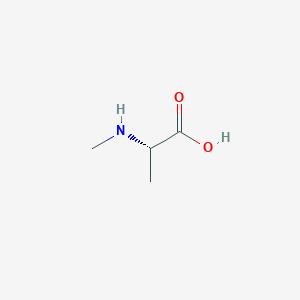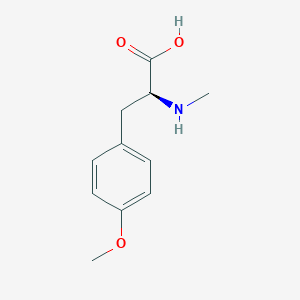
N,O-Dimethyltyrosine
Descripción general
Descripción
N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.
Molecular Structure Analysis
The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .
Aplicaciones Científicas De Investigación
Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the creation of opioid peptidomimetics, which are being explored as potential therapeutics for a variety of indications . These multifunctional opioid ligands, which act simultaneously at more than one type of opioid receptor, show promise for use in the treatment of addiction, pain, and other conditions .
- Methods of Application : The creation of these ligands involves the addition of a 7-benzyl pendant on the tetrahydroisoquinoline ring of the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold .
- Results or Outcomes : Some analogues maintain a kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profile, which is being explored in the development of a treatment for cocaine addiction. Others display a MOR agonist/delta opioid receptor (DOR) antagonist profile, which has potential to be used in the creation of a less addictive pain medication .
Inhibition of Protein Synthesis
- Scientific Field : Molecular Medicine
- Application Summary : N,O-Dimethyltyrosine is used in the synthesis of didemnins, which are potent and specific inhibitors of protein synthesis in vitro .
- Methods of Application : The synthesis of didemnins involves the replacement of the N,O-dimethyltyrosine by a N-methylphenylalanine or N-methylleucine residue .
- Results or Outcomes : The rank order for inhibition of protein synthesis in vitro is retained in MCF-7 cells, albeit at much higher potency .
Structure-Activity Relationships of Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the study of structure-activity relationships of opioid peptidomimetics . This research is crucial for understanding how changes in the structure of these compounds can affect their activity, and thus their therapeutic potential .
- Methods of Application : This research involves the synthesis and in vitro evaluation of novel opioid ligands with a variety of multifunctional profiles .
- Results or Outcomes : The study has led to the development of ligands with different profiles, such as KOR agonist/MOR partial agonist and MOR agonist/DOR antagonist, which have potential applications in the treatment of conditions like cocaine addiction and pain .
N-Dealkylation of Amines
- Scientific Field : Organic Chemistry, Biochemistry
- Application Summary : N,O-Dimethyltyrosine is used in the N-dealkylation of amines, an important chemical transformation that provides routes for the synthesis of a wide range of pharmaceuticals, agrochemicals, bulk and fine chemicals . N-dealkylation of amines is also an important in vivo metabolic pathway in the metabolism of xenobiotics .
- Methods of Application : The study discusses different approaches for the N-dealkylation of amines including chemical, catalytic, electrochemical, photochemical and enzymatic methods .
- Results or Outcomes : The research provides valuable insights into the N-dealkylation process, which is crucial for the development of new drugs and the understanding of drug metabolism .
Structure-Activity Relationships of Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the study of structure-activity relationships of opioid peptidomimetics . This research is crucial for understanding how changes in the structure of these compounds can affect their activity, and thus their therapeutic potential .
- Methods of Application : This research involves the synthesis and in vitro evaluation of novel opioid ligands with a variety of multifunctional profiles .
- Results or Outcomes : The study has led to the development of ligands with different profiles, such as KOR agonist/MOR partial agonist and MOR agonist/DOR antagonist, which have potential applications in the treatment of conditions like cocaine addiction and pain .
N-Dealkylation of Amines
- Scientific Field : Organic Chemistry, Biochemistry
- Application Summary : N,O-Dimethyltyrosine is used in the N-dealkylation of amines, an important chemical transformation that provides routes for the synthesis of a wide range of pharmaceuticals, agrochemicals, bulk and fine chemicals . N-dealkylation of amines is also an important in vivo metabolic pathway in the metabolism of xenobiotics .
- Methods of Application : The study discusses different approaches for the N-dealkylation of amines including chemical, catalytic, electrochemical, photochemical and enzymatic methods .
- Results or Outcomes : The research provides valuable insights into the N-dealkylation process, which is crucial for the development of new drugs and the understanding of drug metabolism .
Propiedades
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426680 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Dimethyltyrosine | |
CAS RN |
52939-33-0 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



